![molecular formula C15H16ClN3OS B14616262 N'-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea CAS No. 58804-07-2](/img/structure/B14616262.png)
N'-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes a chloropyridinyl group, a sulfanylphenyl group, and a dimethylurea moiety. Its distinct molecular configuration contributes to its specific chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 6-Chloropyridin-2-ylmethyl chloride: This intermediate is synthesized by chlorination of 6-chloropyridine using thionyl chloride or phosphorus pentachloride under reflux conditions.
Formation of 4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenylamine: The intermediate 6-chloropyridin-2-ylmethyl chloride is reacted with 4-aminothiophenol in the presence of a base such as sodium hydroxide or potassium carbonate to form the sulfanylphenylamine derivative.
Synthesis of N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea: The final compound is obtained by reacting the sulfanylphenylamine derivative with dimethylcarbamoyl chloride in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea involves its interaction with specific molecular targets. One known target is the ryanodine receptor, a calcium channel involved in muscle contraction. The compound binds to and activates these receptors, leading to the release of calcium ions from intracellular stores, resulting in muscle paralysis and cell death . This mechanism is particularly relevant in its application as an insecticide, where it disrupts the normal physiological processes of target pests .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorantraniliprole: A related compound with a similar mechanism of action, used as an insecticide.
Flubendiamide: Another insecticide that targets ryanodine receptors but with a different chemical structure.
Cyantraniliprole: A compound with a broader spectrum of activity, also targeting ryanodine receptors.
Uniqueness
N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its combination of a chloropyridinyl group, sulfanylphenyl group, and dimethylurea moiety differentiates it from other similar compounds and contributes to its specific applications and effectiveness .
Eigenschaften
CAS-Nummer |
58804-07-2 |
|---|---|
Molekularformel |
C15H16ClN3OS |
Molekulargewicht |
321.8 g/mol |
IUPAC-Name |
3-[4-[(6-chloropyridin-2-yl)methylsulfanyl]phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C15H16ClN3OS/c1-19(2)15(20)18-11-6-8-13(9-7-11)21-10-12-4-3-5-14(16)17-12/h3-9H,10H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
AYZIPOYVDUGSSS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)SCC2=NC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B14616180.png)
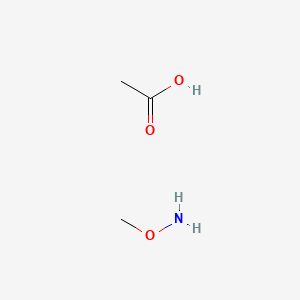
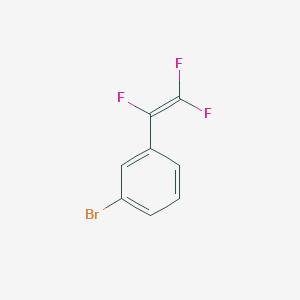
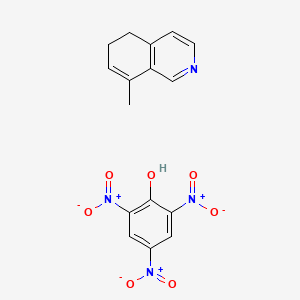
![7H-Pyrimido[5,4-c]carbazole, 7-methyl-](/img/structure/B14616213.png)
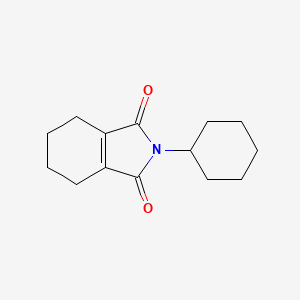
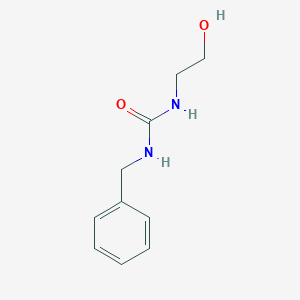
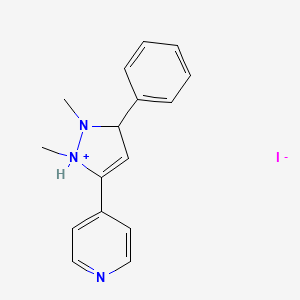
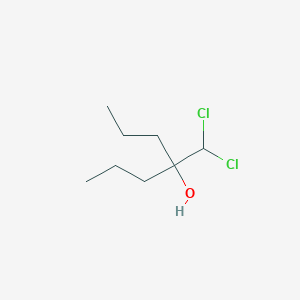
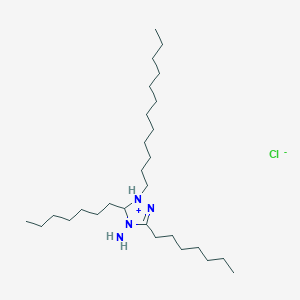
![N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B14616249.png)
![1,5-Naphthalenedisulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14616252.png)
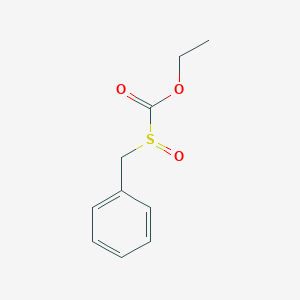
![(E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene](/img/structure/B14616261.png)
